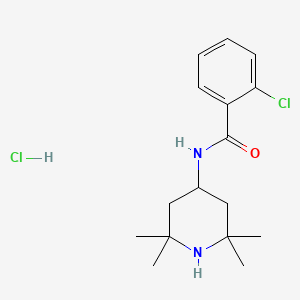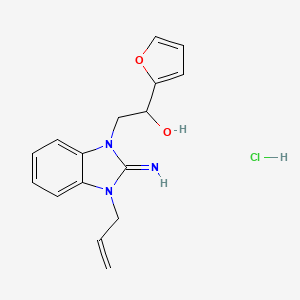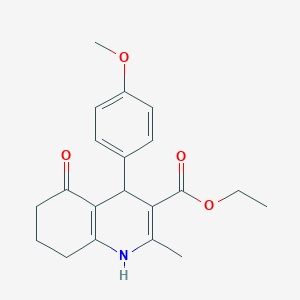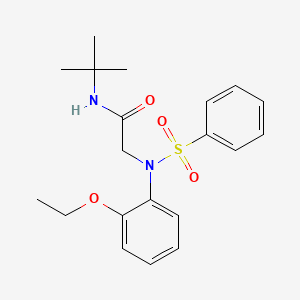
2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as TCPP and has been studied extensively for its potential applications in various fields of research.
作用机制
The mechanism of action of TCPP varies depending on its application. In the case of metal ion detection, TCPP binds to metal ions through coordination bonds, resulting in a change in its fluorescence properties. In the case of photodynamic therapy, TCPP is activated by light, which causes it to generate reactive oxygen species that can damage cellular components. In the case of metal-organic frameworks, TCPP acts as a ligand that binds to metal ions to form a porous structure.
Biochemical and Physiological Effects:
TCPP has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for various applications. However, its effects on biochemical and physiological processes are still being studied. Some studies have shown that TCPP can induce apoptosis in cancer cells, while others have shown that it can protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using TCPP in lab experiments is its versatility. It can be used in a wide range of applications, from metal ion detection to photodynamic therapy. Another advantage is its low toxicity, which makes it a safe compound to handle. However, one of the limitations of using TCPP is its cost, which can be prohibitive for some researchers. Additionally, TCPP can be difficult to synthesize, which can limit its availability.
未来方向
There are many potential future directions for TCPP research. One area of interest is the development of new metal-organic frameworks using TCPP as a ligand. These frameworks could have applications in gas storage and separation. Another area of interest is the development of new photodynamic therapy agents using TCPP. Researchers are also interested in studying the effects of TCPP on cellular processes, such as apoptosis and oxidative stress, to better understand its potential applications in medicine. Finally, there is a need for more cost-effective synthesis methods for TCPP, which would make it more accessible to researchers.
合成方法
The synthesis of TCPP involves the reaction of 2-chlorobenzoyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of TCPP. This synthesis method has been well established in the literature and has been used by many researchers to obtain TCPP for their experiments.
科学研究应用
TCPP has been used in various fields of scientific research, including chemistry, biology, and materials science. In chemistry, TCPP has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In biology, TCPP has been studied for its potential applications in photodynamic therapy, where it is used to generate reactive oxygen species that can kill cancer cells. In materials science, TCPP has been used to synthesize metal-organic frameworks, which have potential applications in gas storage and separation.
属性
IUPAC Name |
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17;/h5-8,11,19H,9-10H2,1-4H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURYWADTSTJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)
![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![2-(1-{1-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B5205579.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5205600.png)

![1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5205607.png)



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5205670.png)